(4aS,8aR)-4a-Methyl-8-methylideneoctahydronaphthalen-2(1H)-one
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Overview
Description
(4aS,8aR)-4a-Methyl-8-methylideneoctahydronaphthalen-2(1H)-one is a complex organic compound with a unique structure It is characterized by its octahydronaphthalene core, which is a bicyclic structure, and the presence of methyl and methylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aR)-4a-Methyl-8-methylideneoctahydronaphthalen-2(1H)-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile). The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4aS,8aR)-4a-Methyl-8-methylideneoctahydronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce halogen atoms into the molecule, forming halogenated derivatives .
Scientific Research Applications
(4aS,8aR)-4a-Methyl-8-methylideneoctahydronaphthalen-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its distinct aroma.
Mechanism of Action
The mechanism of action of (4aS,8aR)-4a-Methyl-8-methylideneoctahydronaphthalen-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes, leading to changes in cellular function .
Comparison with Similar Compounds
Similar Compounds
(4aS,8aR)-4a-Ethyloctahydro-7(1H)-quinolinone: This compound shares a similar bicyclic structure but differs in the presence of an ethyl group and a quinolinone moiety.
(3R,4aS,8aR)-3-Hydroxy-5,5,8a-trimethyl-3,4,4a,5,6,7,8,8a-octahydro-2-naphthalenecarbaldehyde: This compound has a similar core structure but includes additional hydroxyl and aldehyde groups.
Uniqueness
(4aS,8aR)-4a-Methyl-8-methylideneoctahydronaphthalen-2(1H)-one is unique due to its specific arrangement of methyl and methylidene groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
87332-41-0 |
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Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
(4aS,8aR)-4a-methyl-8-methylidene-3,4,5,6,7,8a-hexahydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C12H18O/c1-9-4-3-6-12(2)7-5-10(13)8-11(9)12/h11H,1,3-8H2,2H3/t11-,12+/m1/s1 |
InChI Key |
YARCLQVPLGJQJQ-NEPJUHHUSA-N |
Isomeric SMILES |
C[C@@]12CCCC(=C)[C@H]1CC(=O)CC2 |
Canonical SMILES |
CC12CCCC(=C)C1CC(=O)CC2 |
Origin of Product |
United States |
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